N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine;hydrochloride
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine;hydrochloride
WB 4101 is an antagonist of α-adrenergic receptors (α-ARs). It inhibits norepinephrine-induced contraction of isolated rat vas deferens (pA2 = 9.8). WB 4101 also inhibits contractions induced by carbachol (carbamoylcholine;) in isolated guinea pig taenia caeci (pA2 = 8.9).
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride is a hydrochloride salt that is obtained by reaction of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine with one equivalent of hydrogen chloride. An alpha1A-adrenergic selective antagonist. It has a role as an alpha-adrenergic antagonist. It contains a N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanaminium(1+).
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride is a hydrochloride salt that is obtained by reaction of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine with one equivalent of hydrogen chloride. An alpha1A-adrenergic selective antagonist. It has a role as an alpha-adrenergic antagonist. It contains a N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanaminium(1+).
Brand Name:
Vulcanchem
CAS No.:
2170-58-3
VCID:
VC0547123
InChI:
InChI=1S/C19H23NO5.ClH/c1-21-17-8-5-9-18(22-2)19(17)23-11-10-20-12-14-13-24-15-6-3-4-7-16(15)25-14;/h3-9,14,20H,10-13H2,1-2H3;1H
SMILES:
COC1=C(C(=CC=C1)OC)OCCNCC2COC3=CC=CC=C3O2.Cl
Molecular Formula:
C19H24ClNO5
Molecular Weight:
381.8 g/mol
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine;hydrochloride
CAS No.: 2170-58-3
Cat. No.: VC0547123
Molecular Formula: C19H24ClNO5
Molecular Weight: 381.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | WB 4101 is an antagonist of α-adrenergic receptors (α-ARs). It inhibits norepinephrine-induced contraction of isolated rat vas deferens (pA2 = 9.8). WB 4101 also inhibits contractions induced by carbachol (carbamoylcholine;) in isolated guinea pig taenia caeci (pA2 = 8.9). N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride is a hydrochloride salt that is obtained by reaction of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine with one equivalent of hydrogen chloride. An alpha1A-adrenergic selective antagonist. It has a role as an alpha-adrenergic antagonist. It contains a N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanaminium(1+). |
|---|---|
| CAS No. | 2170-58-3 |
| Molecular Formula | C19H24ClNO5 |
| Molecular Weight | 381.8 g/mol |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C19H23NO5.ClH/c1-21-17-8-5-9-18(22-2)19(17)23-11-10-20-12-14-13-24-15-6-3-4-7-16(15)25-14;/h3-9,14,20H,10-13H2,1-2H3;1H |
| Standard InChI Key | KAHMEWANVDFFCQ-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=CC=C1)OC)OCCNCC2COC3=CC=CC=C3O2.Cl |
| Canonical SMILES | COC1=C(C(=CC=C1)OC)OCC[NH2+]CC2COC3=CC=CC=C3O2.[Cl-] |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator